molecular formula C27H30N6O4 B2358908 N,N-(2,4-Toluene)bis-4-(2-pyridinyl)-2-piperazinecarboxylic acid CAS No. 337511-96-3

N,N-(2,4-Toluene)bis-4-(2-pyridinyl)-2-piperazinecarboxylic acid

Cat. No. B2358908
CAS RN: 337511-96-3
M. Wt: 502.575
InChI Key: IPPBMEMZZHGSPX-UHFFFAOYSA-N
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Description

N,N-(2,4-Toluene)bis-4-(2-pyridinyl)-2-piperazinecarboxylic acid, also known as TTP488, is a small molecule antagonist of the receptor for advanced glycation end-products (RAGE). RAGE is a multi-ligand receptor that plays a key role in the pathogenesis of various diseases, including Alzheimer's disease (AD), cancer, and diabetes. TTP488 has been shown to have potential therapeutic effects in preclinical models of these diseases.

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structures of related compounds, including N,N'-(1,2-phenylene)bis(pyridine-2-carboxamide) and N,N'-(1,2-cyclohexane-diyl)bis(pyridine-2-carboxamide), have been explored, providing insights into the molecular geometry and intermolecular interactions of similar chemical structures (Lin et al., 2001).

Catalytic and Reactive Group Applications

  • N,N'-Bis(4-pyridinyl)piperazine and N-(4-pyridinyl)piperazine have been synthesized and applied as reactive groups in the creation of polymer-bound catalysts and linear epoxy polymers, indicating the potential utility of similar bis-pyridinyl-piperazine structures in catalysis and polymer chemistry (Huang et al., 2000).

Enhancement of Polymer Properties

  • A pyridinyl-containing benzoxazine, structurally similar to N,N-(2,4-Toluene)bis-4-(2-pyridinyl)-2-piperazinecarboxylic acid, was synthesized and its curing behaviors with epoxy resins were studied. This research highlights the role of pyridinyl groups in enhancing the properties of polymers, suggesting potential applications for N,N-(2,4-Toluene)bis-4-(2-pyridinyl)-2-piperazinecarboxylic acid in polymer chemistry (Lin et al., 2014).

Synthesis of Novel Compounds

  • The compound has been used in the synthesis of novel metal-organic complexes, indicating its utility in creating new chemical entities with potential applications in various fields such as materials science and catalysis (Lin et al., 2015).

Application in Coordination Polymers

  • The related compound, 1,4-bis(4-pyridinylmethyl)piperazine, has been used to construct coordination polymers with Co(II) and Mn(II) ions, suggesting potential applications in the field of coordination chemistry and material science (Ahmad et al., 2012).

properties

IUPAC Name

1-[3-(2-carboxy-4-pyridin-2-ylpiperazin-1-yl)-4-methylphenyl]-4-pyridin-2-ylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6O4/c1-19-8-9-20(32-14-12-30(17-22(32)26(34)35)24-6-2-4-10-28-24)16-21(19)33-15-13-31(18-23(33)27(36)37)25-7-3-5-11-29-25/h2-11,16,22-23H,12-15,17-18H2,1H3,(H,34,35)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPBMEMZZHGSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2C(=O)O)C3=CC=CC=N3)N4CCN(CC4C(=O)O)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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